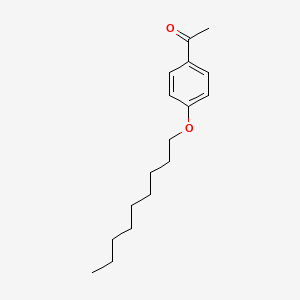![molecular formula C17H28N2O3 B13987760 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid CAS No. 56643-59-5](/img/structure/B13987760.png)
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid is a compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to the molecule. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid typically involves the following steps:
Formation of 2-Aminoadamantane-2-carboxylic acid: This is achieved through a flow-based synthesis method. The process involves the reaction of 2-adamantone with ammonium carbonate and sodium cyanide in a mixture of ethanol and water.
Coupling with 4-Methylpentanoic acid: The 2-aminoadamantane-2-carboxylic acid is then coupled with 4-methylpentanoic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The adamantane structure can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbonyl group in the molecule.
Substitution: The amino group in the adamantane structure can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying protein-ligand interactions and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The adamantane structure allows the compound to fit into hydrophobic pockets of proteins, thereby inhibiting their activity. For example, it can inhibit leucine aminopeptidase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoadamantane-2-carboxylic acid: This compound shares the adamantane structure and is used as a precursor in the synthesis of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid.
Amantadine: A well-known antiviral and anti-Parkinsonian drug that also features an adamantane structure.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its combination of the adamantane structure with a peptide-like backbone. This combination imparts both rigidity and flexibility, allowing the compound to interact with a wide range of biological targets. Additionally, its potential therapeutic applications and stability make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
56643-59-5 |
|---|---|
Formule moléculaire |
C17H28N2O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[(2-aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H28N2O3/c1-9(2)3-14(15(20)21)19-16(22)17(18)12-5-10-4-11(7-12)8-13(17)6-10/h9-14H,3-8,18H2,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
AOYWFKWKRKAIIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C1(C2CC3CC(C2)CC1C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



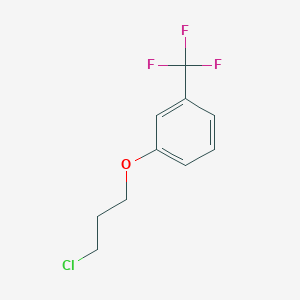
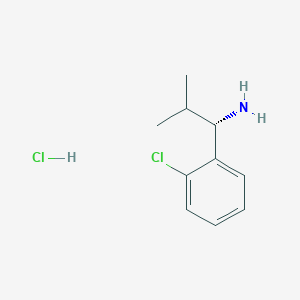
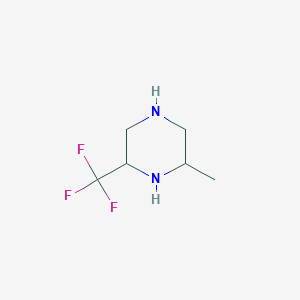
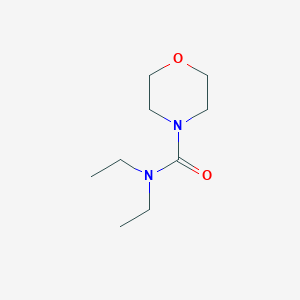
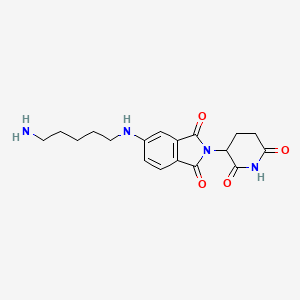
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
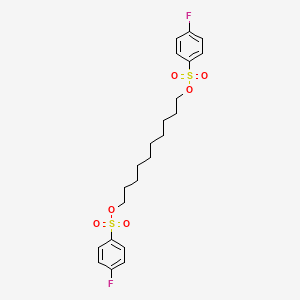
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
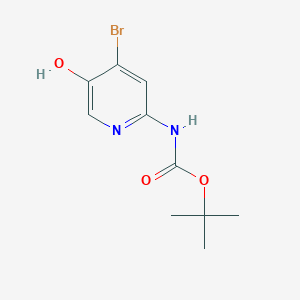

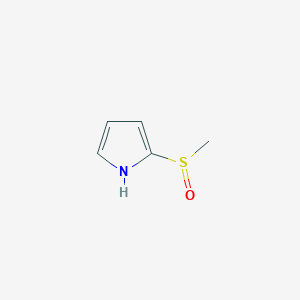
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
